6-(2-Oxopropyl)piperidin-2-one
Description
6-(2-Oxopropyl)piperidin-2-one is a bicyclic organic compound featuring a piperidin-2-one core substituted with a 2-oxopropyl group at the 6-position. This structural motif is notable for its presence in alkaloids and synthetic intermediates. For instance, it is a derivative of the alkaloid Adalinine (6-(2-Oxopropyl)-6-pentyl-2-piperidinone), isolated from Sinomenium acutum rhizomes . The compound’s 2-oxopropyl group introduces both ketone reactivity and hydrophobic character, influencing its physicochemical and biological properties. Its synthesis typically involves alkylation or condensation reactions, as seen in derivatives like 6-methyl-1-(2-oxopropyl)-uracil analogs .
Properties
IUPAC Name |
6-(2-oxopropyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(10)5-7-3-2-4-8(11)9-7/h7H,2-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANTWQYJYPOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Oxopropyl)piperidin-2-one typically involves the reaction of piperidin-2-one with an appropriate oxopropylating agent under controlled conditions. One common method includes the use of N-(2-oxopropyl) amino acid ester, which undergoes biocatalytic transamination followed by spontaneous cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Oxopropyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
6-(2-Oxopropyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 6-(2-Oxopropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Key Differences :
- Adalinine ’s additional pentyl group enhances hydrophobicity, likely improving membrane permeability compared to this compound .
- The 4-methoxyphenyl substituent in 6-(4-Methoxyphenyl)piperidin-2-one introduces aromaticity and electron-donating effects, altering reactivity in cross-coupling reactions .
Heterocyclic Compounds with 2-Oxopropyl Substituents
Structural and Functional Insights :
- The chromen-4-one derivative’s conjugated system increases stability and UV absorption, contrasting with the non-aromatic piperidin-2-one core.
- Uracil derivatives with 2-oxopropyl groups, such as 6-methyl-1-(2-oxopropyl)-uracil , are tailored for hydrogen-bonding interactions in nucleic acid analog synthesis .
Enzyme-Binding Analogues
| Compound | Target Enzyme | Mechanism | Source/Reference |
|---|---|---|---|
| S-(2-Oxopropyl)-CoA | Acyl-CoA synthetase | Competitive inhibition via methylene group blocking catalytic site |
Relevance to this compound :
- The 2-oxopropyl group in S-(2-Oxopropyl)-CoA forms hydrophobic interactions with enzyme residues (e.g., Met-108, Ala-110), suggesting that this compound may similarly engage in hydrophobic binding in biological systems .
Biological Activity
6-(2-Oxopropyl)piperidin-2-one, also known by its chemical formula and CAS number 1909325-29-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound is characterized by a piperidine ring with an oxo group at the 6-position and a propanoyl side chain. This structural configuration contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Molecular Weight | 185.223 g/mol |
| Monoisotopic Molecular Weight | 185.105 g/mol |
Antimicrobial Properties
Research indicates that compounds structurally related to piperidine, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in the development of new antibiotics.
Anticancer Activity
This compound has been studied for its anticancer properties. Similar compounds in the piperidine class have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, where compounds trigger mitochondrial dysfunction leading to cytochrome c release and subsequent caspase activation .
- Cell Cycle Regulation : Some studies suggest that derivatives can inhibit cell cycle progression, particularly at the G1/S transition, which is critical for cancer cell proliferation .
Neurotoxicity and Disease Association
Recent studies have linked this compound to neurotoxicity in conditions such as Pyridoxine Dependent Epilepsy (PDE). The compound accumulates in brain tissues and is proposed as a biomarker for this genetic disorder, indicating its relevance in neurological research .
Case Study 1: Anticancer Mechanism
A study focusing on piperine and piperidine derivatives demonstrated that treatment with these compounds led to significant apoptosis in breast cancer cells. The mechanism involved mitochondrial pathway activation and caspase cascade initiation, highlighting the potential of related compounds like this compound in cancer therapy .
Case Study 2: Neurotoxicity in PDE
In a clinical study involving patients with PDE, elevated levels of metabolites related to this compound were detected. This accumulation correlated with neurological symptoms, supporting the hypothesis that this compound plays a role in disease pathology and could serve as a diagnostic marker .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-(2-Oxopropyl)piperidin-2-one?
A robust approach involves multi-step organic synthesis. For example, coupling a piperidin-2-one scaffold with a 2-oxopropyl group can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution under anhydrous conditions. details a similar synthesis using Pd catalysts (e.g., Pd₂(dba)₃ with xantphos ligand) in tetrahydrofuran, achieving yields >90% after purification via Pre-TLC. Reaction optimization should include temperature control (reflux conditions) and inert atmospheres to prevent oxidation .
Basic: How can the structure of this compound be confirmed experimentally?
Combine spectroscopic and computational methods:
- IR Spectroscopy : Identify carbonyl stretches (C=O of piperidin-2-one at ~1700 cm⁻¹ and ketone at ~1720 cm⁻¹). highlights IR's utility in distinguishing diastereomers via carbonyl vibrations and NH-bending modes .
- NMR : Use ¹H/¹³C NMR to resolve methylene protons adjacent to the ketone (δ 2.5–3.0 ppm) and piperidinone ring protons.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Basic: What safety protocols are critical when handling this compound?
Refer to GHS hazard classifications for structurally similar piperidinones ():
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (STOT SE 3, H335).
- Spill Management : Neutralize with alcohol-tolerant foam or absorbent materials. Avoid water jets to prevent dispersion .
Advanced: How do stereochemical variations in this compound influence its spectroscopic properties?
The compound may have diastereomers due to stereocenters at C2 and C6. demonstrates that IR spectroscopy can differentiate diastereomers (e.g., (2S,6S) vs. (2S,6R)) by analyzing NH-bending vibrations (~1600 cm⁻¹) and carbonyl stretching frequencies. Computational modeling (DFT/B3LYP) predicts spectral shifts caused by anharmonic effects, which must be validated experimentally .
Advanced: How can contradictory spectral data (e.g., IR vs. NMR) be resolved during structural analysis?
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or solvent effects. For example:
- IR-NMR Discrepancies : If IR shows unexpected carbonyl peaks, perform variable-temperature NMR to detect keto-enol tautomerism.
- Quantum-Chemical Validation : Compare experimental spectra with computed spectra of all plausible conformers. resolved shifts in NH-bending bands by modeling anharmonic vibrations .
Advanced: What computational tools are effective for predicting the reactivity of this compound in drug design?
- Molecular Docking : Use AutoDock Vina to assess binding affinity to target receptors (e.g., neurotensin receptors, as in ).
- DFT Calculations : Optimize transition states for reactions involving the 2-oxopropyl group (e.g., nucleophilic attacks). applied DFT to predict IR spectra of stereoisomers, aiding structural assignments .
Advanced: What are the implications of this compound’s metabolic pathways in pharmacological studies?
Metabolite identification (e.g., via LC-MS/MS) may reveal hydrolysis of the 2-oxopropyl group to propionic acid derivatives. identified downstream metabolites like 6-(2-oxopropyl)piperidine-2-carboxylic acid, suggesting potential Phase I oxidation pathways. Consider stereoselective metabolism by cytochrome P450 enzymes .
Advanced: How can researchers address low yields in multi-step syntheses involving this compound?
- Reaction Optimization : Screen catalysts (e.g., Pd vs. Cu in ) and solvents (e.g., THF vs. dioxane).
- Purification Strategies : Use preparative HPLC or silica gel chromatography for intermediates. achieved 93% purity via Pre-TLC .
- Byproduct Analysis : Characterize impurities (e.g., via ’s reference standards) to identify side reactions .
Advanced: What role does this compound play in agrochemical research?
describes a structurally related pesticide (cypyrafluone) containing a piperidin-2-one scaffold, suggesting potential herbicidal activity. Investigate its efficacy against broadleaf weeds via in vitro enzyme inhibition assays (e.g., acetolactate synthase) .
Advanced: How can researchers validate the biological activity of this compound derivatives?
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (SPR).
- In Silico Screening : Use molecular dynamics simulations to predict stability in binding pockets. ’s chromone derivatives with 2-oxopropyl groups showed anti-inflammatory activity, suggesting analogous testing frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
